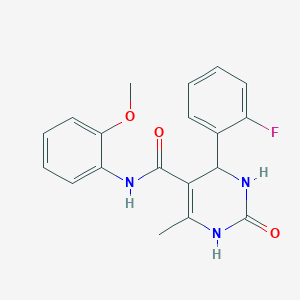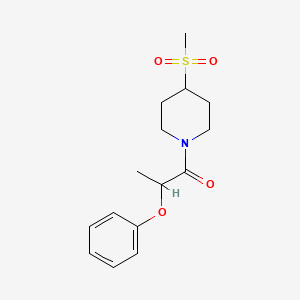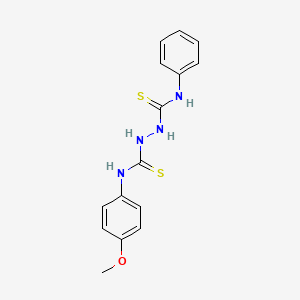
(2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "(2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione," is a complex molecule that appears to be related to thione-containing heterocycles. These types of compounds are known for their diverse range of biological activities and potential applications in materials science. The provided data does not directly describe this compound but offers insights into similar molecules with methoxyphenyl and thiazole groups, which may share some chemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of related thione compounds involves the formation of heterocyclic rings and the introduction of various substituents, such as methoxyphenyl groups. For instance, the synthesis of 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione is achieved through a series of reactions that result in the formation of a triazole ring with thione and methoxyphenyl functionalities . This suggests that the synthesis of the compound would likely involve similar strategies, focusing on the construction of the thione-containing core and the subsequent attachment of the appropriate aromatic and heteroaromatic substituents.
Molecular Structure Analysis
The molecular structure of thione-containing compounds is characterized by the presence of sulfur atoms within the heterocyclic framework, which can significantly influence the geometry and electronic properties of the molecule. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, revealing details such as hydrogen bonding patterns and the overall non-planarity of the molecules . These structural features are crucial for understanding the reactivity and potential intermolecular interactions of the compound under study.
Chemical Reactions Analysis
Thione compounds are known to participate in various chemical reactions, often acting as ligands in coordination complexes. For example, the compound mentioned in the first paper forms a complex with cadmium chloride, where it acts as a monodentate ligand through the sulfur atom . This indicates that the compound of interest may also exhibit similar behavior, potentially forming complexes with metal ions. Additionally, the presence of multiple potential donor and acceptor groups in these molecules can lead to a variety of intermolecular interactions, which can be crucial for their reactivity and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thione-containing compounds are influenced by their molecular structure. The presence of methoxyphenyl groups can affect the compound's solubility and interaction with solvents. The crystallographic data of related compounds show that they crystallize in specific systems and possess defined cell parameters, which are indicative of their solid-state behavior . Furthermore, theoretical calculations, such as density functional theory (DFT), can provide insights into the optimized geometry and electronic properties of these molecules, which are relevant for understanding their reactivity and potential as nonlinear optical (NLO) materials .
科学的研究の応用
Methane Utilization and Environmental Impacts
Methane, a simple organic compound, plays a significant role in various scientific research areas, particularly in environmental science and technology, due to its abundance and potential as a carbon source. The study by Strong, Xie, and Clarke (2015) explores the vast biotechnological applications of methanotrophic bacteria, which utilize methane as their sole carbon source. These applications range from generating valuable products like single-cell protein, biopolymers, and lipids to environmental benefits such as bioremediation and CO2 sequestration. This research emphasizes the importance of methane in advancing sustainable technologies and mitigating greenhouse gas emissions (Strong, Xie, & Clarke, 2015).
Methane Hydrates and Climate Change
The interaction between methane hydrates and climate change is a critical research area, as highlighted by Komatsu, Ota, Smith, and Inomata (2013). Their review focuses on the CO2-CH4 clathrate hydrate replacement reactions, offering insights into potential methods for CO2 sequestration and natural gas recovery. This study underscores the environmental implications of methane hydrates and their role in the global carbon cycle (Komatsu et al., 2013).
Eukaryotic Methane Production
Liu, Chen, Zhu, Shen, Wang, Wang, and Peng (2015) provide an overview of a novel pathway for direct methane production and emission by eukaryotes, including plants, animals, and fungi. This pathway, termed "aerobic CH4 production," challenges the traditional view of methanogenesis and suggests that eukaryotic organisms contribute to the atmospheric methane budget. Understanding this mechanism is crucial for accurately estimating global methane emissions and developing strategies to address climate change (Liu et al., 2015).
Chemical Reactivity and Applications
The synthesis and reactivity of thione derivatives, such as 1,2,4-triazole-3-thiones, are explored by Kaplaushenko (2019), who discusses their potential in pharmacology due to their antioxidant and antiradical activities. This research demonstrates the chemical versatility of thione compounds and their significance in developing new therapeutic agents (Kaplaushenko, 2019).
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(phenylcarbamothioylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-20-13-9-7-12(8-10-13)17-15(22)19-18-14(21)16-11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,18,21)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOCUQOKMIODRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(((4-Methoxyphenyl)amino)thioxomethyl)hydrazino)(phenylamino)methane-1-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)
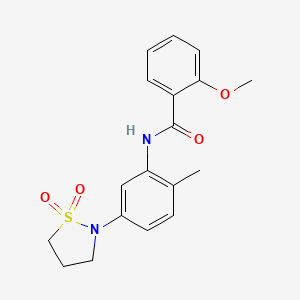
![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)
![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)
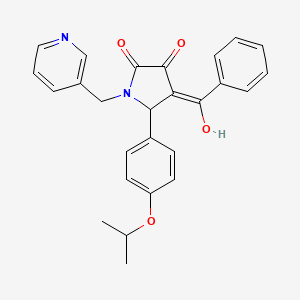
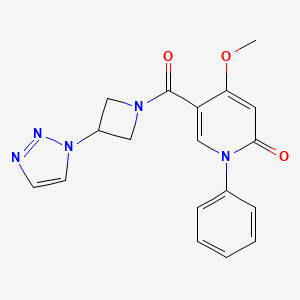
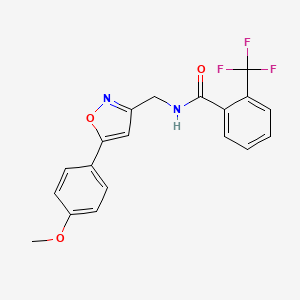
![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)
